molecular formula C17H22N2O6S2 B256029 N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide

N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide

Cat. No. B256029
M. Wt: 414.5 g/mol
InChI Key: PGENYAYFOHMVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It was first synthesized in 2001 by scientists at the University of Connecticut. Since then, it has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide acts as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and are involved in the regulation of inflammation and immune function. Activation of CB2 receptors by N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide leads to a decrease in the release of pro-inflammatory cytokines and an increase in the release of anti-inflammatory cytokines.
Biochemical and Physiological Effects
N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the release of anti-inflammatory cytokines, such as IL-10. It has also been shown to decrease the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation. In addition, it has been shown to have analgesic effects and to decrease the growth and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide in lab experiments is its selectivity for CB2 receptors, which allows for the specific targeting of immune cells. Another advantage is its ability to decrease inflammation and pain without the psychoactive effects of THC, which is a CB1 receptor agonist. One limitation of using N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide in lab experiments is its relatively short half-life, which requires frequent dosing. Another limitation is its poor solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide. One direction is the development of more potent and selective CB2 receptor agonists. Another direction is the exploration of the potential therapeutic applications of N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new formulations of N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide with improved solubility and pharmacokinetics could enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide involves several steps. The starting material is 3-acetyl-2-methylindole, which is reacted with methylsulfonyl chloride to form the corresponding sulfonate. This sulfonate is then reacted with 2-methylpropanoyl chloride to form the amide. Finally, the amide is reacted with methylsulfonyl chloride to form N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. It has been shown to have analgesic effects in animal models of neuropathic pain. It has also been shown to have anti-inflammatory effects in animal models of arthritis and multiple sclerosis. In addition, it has been shown to have anti-cancer effects in animal models of breast cancer and glioma.

properties

Product Name

N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide

Molecular Formula

C17H22N2O6S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-methylsulfonylindol-5-yl)-2-methyl-N-methylsulfonylpropanamide

InChI

InChI=1S/C17H22N2O6S2/c1-10(2)17(21)19(27(6,24)25)13-7-8-15-14(9-13)16(12(4)20)11(3)18(15)26(5,22)23/h7-10H,1-6H3

InChI Key

PGENYAYFOHMVPE-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1S(=O)(=O)C)C=CC(=C2)N(C(=O)C(C)C)S(=O)(=O)C)C(=O)C

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C)C=CC(=C2)N(C(=O)C(C)C)S(=O)(=O)C)C(=O)C

Origin of Product

United States

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